REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH:3]=[CH:2]1.C([Li])CCC.[CH3:16][Sn:17](Cl)([CH3:19])[CH3:18].[F-].[K+]>O1CCCC1.CCCCCC>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH:3]=[C:2]1[Sn:17]([CH3:19])([CH3:18])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
14.91 mmol
|
Type
|
reactant
|
Smiles
|
O1C=COC2=C1C=CC=C2
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
37.28 mmol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at −78° C. for 2 hours 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is lowered to −78° C
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at −78° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
returned to ambient temperature for 15 hours
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
is stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The precipitated tin salts are removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted 3 times with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography over silica gel (petroleum ether/ethyl acetate: 95/5)
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O1C(=COC2=C1C=CC=C2)[Sn](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |